Isothiazolo[5,4-b]pyridine Derivative (Compound 56) vs. Isothiazolo[4,5-b]pyridine Scaffold for GAK Inhibition: A Binary Functional Divergence
The isothiazolo[5,4-b]pyridine scaffold is a validated core for potent GAK inhibition, with optimized congeners exhibiting low nanomolar binding affinity [1]. In stark contrast, a direct head-to-head scaffold comparison was performed by synthesizing and evaluating a series of isothiazolo[4,5-b]pyridine derivatives for GAK inhibitory activity. The study unequivocally found that none of the newly synthesized isothiazolo[4,5-b]pyridines were active as GAK inhibitors [2]. This finding establishes that the [5,4-b] fusion pattern is essential for GAK engagement, and the [4,5-b] isomer is not a functional equivalent.
| Evidence Dimension | GAK Inhibitory Activity |
|---|---|
| Target Compound Data | Low nanomolar binding affinity for GAK (Isothiazolo[5,4-b]pyridine scaffold derivatives) [1] |
| Comparator Or Baseline | None of the newly synthesized isothiazolo[4,5-b]pyridines were active as GAK inhibitors (Isothiazolo[4,5-b]pyridine scaffold) [2] |
| Quantified Difference | Binary: Active (nanomolar) vs. Completely Inactive |
| Conditions | In vitro GAK inhibition assay |
Why This Matters
For projects targeting GAK, the [5,4-b] isomer is the only viable scaffold; procurement of the [4,5-b] isomer would be a dead end, saving significant time and resources.
- [1] Kovackova S, et al. Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents. J Med Chem. 2015;58(8):3393-3410. View Source
- [2] Liang J, et al. Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Org Biomol Chem. 2024;22(36):7373-7389. View Source
